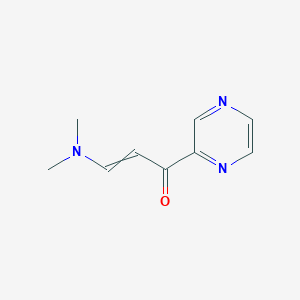

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyrazin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)6-3-9(13)8-7-10-4-5-11-8/h3-7H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHUZMQFALLXDS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: Physicochemical Properties and Synthetic Exploration

This guide provides a comprehensive technical overview of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a compound of interest for researchers and professionals in drug development and medicinal chemistry. By synthesizing established chemical principles with data from analogous structures, this document offers insights into the molecule's basic properties, a detailed synthetic protocol, and a framework for its analytical characterization.

Introduction: The Chemical Landscape of Pyrazinyl Enaminones

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the enaminone class of compounds, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a ketone. This structural motif imparts unique electronic and reactive properties, making enaminones valuable intermediates in organic synthesis.[1] The presence of the pyrazine ring, a nitrogen-containing heterocycle prevalent in many biologically active molecules, further enhances the potential of this compound.[2][3] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[2] This guide will delve into the fundamental basic properties of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, providing a foundation for its further investigation and application.

Physicochemical and Basic Properties

Molecular Structure and Inferred Properties

The structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, with a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.20 g/mol , is presented below.[4]

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₁N₃O | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| CAS Number | 111781-53-4 | [4] |

| Predicted pKa | See Section 2.2 | ACD/Labs Prediction[5][6][7][8] |

| Predicted Solubility | See Section 2.3 | ACD/Labs Prediction[5][6][7][8] |

Analysis of Basicity: A Tale of Three Nitrogens

The basicity of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a critical parameter influencing its solubility, formulation, and biological interactions. The molecule possesses three nitrogen atoms, each exhibiting distinct basic characteristics.

-

Pyrazine Nitrogens: The two nitrogen atoms within the pyrazine ring are sp² hybridized. Pyrazine itself is a weak base, less basic than pyridine, due to the electron-withdrawing effect of the second nitrogen atom.[9][10] The lone pairs of these nitrogens reside in sp² orbitals in the plane of the ring and are not delocalized into the aromatic π-system. The nitrogen at position 1 is likely to be more basic than the nitrogen at position 4 due to the proximity of the electron-withdrawing acetyl group.

-

Dimethylamino Nitrogen: The nitrogen of the dimethylamino group is sp² hybridized due to resonance with the enone system. The lone pair on this nitrogen is delocalized into the conjugated π-system, which significantly reduces its basicity compared to a typical alkylamine.[11]

Predicted pKa Values:

Utilizing ACD/Labs Percepta software, which employs a fragment-based approach and extensive experimental data for its predictions, we can estimate the pKa values for the conjugate acids of the different nitrogen atoms.[5][6][7][8]

| Ionizable Center | Predicted pKa (Conjugate Acid) |

| Pyrazine Nitrogen (N1) | ~ 1.5 - 2.5 |

| Pyrazine Nitrogen (N4) | ~ 0.5 - 1.5 |

| Dimethylamino Nitrogen | < 1 |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

The pyrazine nitrogen at the 1-position is predicted to be the most basic site in the molecule. This has significant implications for its behavior in biological systems, as it is the most likely site of protonation at physiological pH.

Caption: Relative basicity of the nitrogen atoms.

Solubility and Stability Profile

The solubility of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is expected to be influenced by its polarity and the potential for hydrogen bonding. The presence of the pyrazine and carbonyl groups suggests that it will be soluble in polar organic solvents.[12] Its aqueous solubility is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the pyrazine nitrogen.

Predicted Solubility:

| Solvent | Predicted Solubility |

| Water (pH 7.4) | Moderately soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[13] The stability of the title compound is therefore expected to be lower in acidic environments. Under neutral and basic conditions, the compound should exhibit greater stability.

Synthesis and Purification

The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be logically approached in a two-step sequence, starting from commercially available precursors. This strategy involves the initial preparation of 2-acetylpyrazine, followed by a condensation reaction to form the final enaminone product.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Acetylpyrazine

Principle: 2-Acetylpyrazine is a key intermediate that can be synthesized via a Grignard reaction between 2-cyanopyrazine and methylmagnesium bromide.[9][14] This nucleophilic addition to the nitrile, followed by hydrolysis, yields the desired ketone.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Slowly add a solution of methyl bromide in anhydrous THF via the dropping funnel to initiate the formation of the Grignard reagent. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with 2-Cyanopyrazine: Cool the Grignard reagent to 0 °C. Add a solution of 2-cyanopyrazine in anhydrous THF dropwise to the stirred solution.

-

Hydrolysis: After the addition is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-acetylpyrazine can be purified by column chromatography on silica gel.[15]

Step 2: Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

Principle: The final product is obtained through the condensation of 2-acetylpyrazine with N,N-dimethylformamide dimethyl acetal (DMFDMA).[16][17][18] DMFDMA serves as a one-carbon synthon, reacting with the activated methyl group of the ketone to form the enaminone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylpyrazine in an excess of N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the excess DMFDMA under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one as a solid.

Analytical Characterization

A comprehensive analytical plan is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. Predicted chemical shifts can guide the interpretation of the experimental spectra.[19][20][21][22]

-

¹H NMR: Key signals are expected for the pyrazine ring protons, the vinylic protons of the propenone backbone, and the methyl protons of the dimethylamino group.

-

¹³C NMR: Resonances for the carbonyl carbon, the vinylic carbons, the carbons of the pyrazine ring, and the methyl carbons of the dimethylamino group will be characteristic.

-

-

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the conjugated π-system. Tertiary enaminones typically exhibit a maximum absorption wavelength (λmax) in the range of 292-315 nm.[2][14]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can provide further structural information.[2][12][23][24][25]

Chromatographic Analysis

-

Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector or Mass Spectrometer) can be used to assess the purity of the synthesized compound, particularly for the more volatile intermediate, 2-acetylpyrazine.[3][26][27]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of the final enaminone product.[28][29] A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Potential Pharmacological Significance

The structural motifs present in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggest potential for biological activity. Both pyrazine and enaminone scaffolds are found in compounds with a variety of pharmacological properties.

-

Anticancer Activity: Many pyrazine derivatives have been investigated for their potential as anticancer agents.[3][23]

-

Antimicrobial Activity: Enaminones and pyrazine-containing compounds have demonstrated antimicrobial and antifungal properties.[19][30]

-

Kinase Inhibition: The enaminone structure can act as a hinge-binding motif in certain protein kinases, suggesting a potential for kinase inhibitory activity.

Further screening and biological evaluation are necessary to determine the specific pharmacological profile of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

Conclusion

This technical guide has provided a detailed overview of the basic properties, a plausible synthetic route, and an analytical framework for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. By leveraging data from analogous structures and established chemical principles, this document serves as a valuable resource for researchers interested in exploring the potential of this and related pyrazinyl enaminones in medicinal chemistry and drug discovery. The presented synthetic protocol offers a practical starting point for the laboratory preparation of this compound, and the outlined analytical methods will be crucial for its characterization and quality control. The potential for interesting pharmacological activity warrants further investigation of this promising molecule.

References

-

Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

-

Ultraviolet spectroscopy of anticonvulsant enaminones. PubMed. [Link]

-

Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

-

Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]

-

Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. [Link]

-

The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. ResearchGate. [Link]

-

Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. PubMed. [Link]

-

Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]

-

Pyrazine-2-carboxylic acid. Solubility of Things. [Link]

-

5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Stevens Institute of Technology. [Link]

-

Study Finds ACD/Labs pKa Predictions to be Most Accurate. ACD/Labs. [Link]

-

Decades of Reliable pKa Predictions. ACD/Labs. [Link]

-

Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]

-

Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. ResearchGate. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

What is the pKa of my compound?. ACD/Labs. [Link]

-

Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC - PubMed Central. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Could you help me with the mechanism of this reaction?. ResearchGate. [Link]

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. CSIRO Publishing. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

(E)-3-(4-Dimethylaminophenyl)prop-2-en-1-ol. SpectraBase. [Link]

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]

-

organic compounds. ResearchGate. [Link]

-

(PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. [Link]

-

General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

-

Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. JP3207954B2 - Method for producing 2-acetylpyrazine - Google Patents [patents.google.com]

- 12. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

- 14. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 15. 乙酰基吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. new.zodml.org [new.zodml.org]

- 19. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Visualizer loader [nmrdb.org]

- 22. spectrabase.com [spectrabase.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 26. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchwith.stevens.edu [researchwith.stevens.edu]

- 28. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (CAS 111781-53-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a heterocyclic enaminone with significant potential in medicinal chemistry and drug discovery. Drawing upon data from analogous compounds and established synthetic methodologies, this document will detail its physicochemical properties, a robust synthesis protocol, and its putative biological significance, offering valuable insights for its application in research and development.

Introduction: The Promise of Pyrazinyl Enaminones

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the enaminone class of compounds, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts a unique reactivity, making enaminones versatile building blocks in organic synthesis.[1][2] The presence of the pyrazine ring is of particular interest, as pyrazine derivatives are found in numerous biologically active molecules and approved pharmaceuticals.[3][4] The pyrazine moiety can act as a bioisostere for other aromatic rings and its nitrogen atoms can participate in hydrogen bonding, a key interaction in drug-target binding.

The combination of the enaminone scaffold and the pyrazine heterocycle in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggests a high potential for biological activity. Analogous pyrazinyl propenone structures have demonstrated a range of pharmacological effects, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties.[5][6][7] This guide will synthesize the available information to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.

Physicochemical Properties

| Property | Estimated Value | Source for Analogy |

| Molecular Formula | C₉H₁₁N₃O | - |

| Molecular Weight | 177.21 g/mol | - |

| IUPAC Name | 3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one | - |

| CAS Number | 111781-53-4 | - |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

| XLogP3 | ~1.0 - 1.5 | Based on analogs like (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one[8] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 (3 from nitrogen, 1 from oxygen) | - |

| Rotatable Bond Count | 3 | - |

These estimated properties suggest that the compound has good "drug-like" characteristics, with a molecular weight under 500 g/mol and a balanced lipophilicity (XLogP3).

Synthesis and Purification

The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be achieved through a condensation reaction, a common method for preparing enaminones.[1] A particularly relevant and effective approach is based on the reaction of a methyl ketone with a dimethylformamide dimethyl acetal (DMF-DMA).

Synthetic Pathway

Sources

- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the enaminone compound 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, designed for researchers, scientists, and professionals in drug development. This document delves into the molecule's chemical architecture, outlines a robust synthetic strategy, details its characterization, and explores its potential as a pharmacologically active agent.

Introduction: The Significance of the Pyrazinyl Enaminone Scaffold

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich and versatile reactivity, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The incorporation of a pyrazine ring into the enaminone scaffold is of particular interest due to the prevalence of the pyrazine moiety in numerous biologically active molecules. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal and antimycobacterial properties.[1][2]

This guide focuses on 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a specific pyrazinyl enaminone. By understanding its fundamental chemical properties and synthetic accessibility, researchers can better explore its potential in medicinal chemistry and drug discovery programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is characterized by a pyrazine ring attached to a propenone backbone, which is further substituted with a dimethylamino group. The IUPAC name for this compound is (2E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one.

Molecular Formula: C₉H₁₁N₃O

Molecular Weight: 177.21 g/mol

CAS Number: 111781-53-4

The presence of the conjugated enaminone system, coupled with the electron-withdrawing nature of the pyrazine ring and the electron-donating dimethylamino group, creates a polarized molecule with distinct electronic properties. This push-pull system is expected to influence its reactivity and intermolecular interactions.

Visualizing the Core Structure

Caption: Chemical structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

Synthesis Strategy: A Robust and Scalable Approach

The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be efficiently achieved through the condensation of 2-acetylpyrazine with dimethylformamide dimethyl acetal (DMFDMA). This reaction is a well-established method for the formation of enaminones from methyl ketones.

Reaction Principle

The reaction proceeds via the activation of the methyl group of 2-acetylpyrazine by DMFDMA. The acetal acts as both a reagent and a dehydrating agent, facilitating the formation of the enaminone product. The causality behind this choice of reagent lies in its high reactivity towards active methylene and methyl groups, leading to clean and high-yielding transformations.

Visualizing the Synthesis Workflow

Sources

- 1. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a heterocyclic chalcone analogue. While direct studies on this specific molecule are emerging, a wealth of data from structurally related pyrazinyl and dimethylamino propenone derivatives allows for a well-supported exploration of its potential biological activities and molecular targets. This document synthesizes findings from preclinical research to offer insights into its likely anticancer, anti-inflammatory, and antimicrobial properties, underpinned by its probable interactions with key cellular signaling pathways. Detailed experimental protocols for foundational assays and conceptual diagrams of core mechanisms are provided to empower researchers in the rational design of future investigations.

Introduction: The Therapeutic Potential of Pyrazinyl Chalcones

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the chalcone superfamily, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a pyrazine ring, a nitrogen-containing heterocycle, and a dimethylamino functional group suggests a complex pharmacological profile. Pyrazine derivatives are recognized for a wide array of biological activities, including anticancer and anti-inflammatory effects[1][2][3]. Similarly, chalcones and their analogues are known to exhibit significant therapeutic potential, acting on a variety of cellular targets[4][5][6][7].

This guide will elucidate the probable mechanisms of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one by examining the established activities of its structural relatives. The core hypothesis is that this compound modulates key signaling pathways implicated in cell proliferation, inflammation, and microbial pathogenesis.

Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

The synthesis of pyrazinyl propenone derivatives is commonly achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted acetylpyrazine with an appropriate aldehyde[8][9]. For the title compound, this would involve the condensation of 2-acetylpyrazine with a dimethylformamide-derived reagent.

Experimental Protocol: Generalized Claisen-Schmidt Condensation for Pyrazinyl Propenone Synthesis

-

Reactant Preparation: Dissolve 2-acetylpyrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 10-20 mol%).

-

Aldehyde Addition: Slowly add dimethylformamide dimethyl acetal (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Putative Anticancer Mechanism of Action

A substantial body of evidence suggests that chalcones and their heterocyclic analogues possess potent anticancer properties, acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth[4][5][10].

Induction of Apoptosis via Caspase Activation

One of the primary anticancer mechanisms of chalcones is the induction of apoptosis, or programmed cell death. Mechanistic studies on chalcone analogues have demonstrated their ability to trigger the intrinsic apoptotic pathway[4]. This is often initiated by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the key executioner enzymes of apoptosis.

Caption: Putative apoptotic pathway induced by the compound.

Modulation of Key Signaling Pathways

Chalcone derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the MAPK and Akt pathways[11]. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis. Furthermore, some pyrazoline derivatives, which can be synthesized from chalcones, act as inhibitors of protein-protein interactions, such as the ELF3-MED23 interaction, which is crucial for the expression of oncogenes like HER2[5].

Probable Anti-inflammatory Mechanism of Action

The structural motifs within 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggest a potent anti-inflammatory profile.

Inhibition of Pro-inflammatory Mediators

Derivatives of dimethylamino-chalcone are effective inhibitors of nitric oxide (NO) and prostaglandin E2 (PGE2) production[6][7]. This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The inhibition of these enzymes is a cornerstone of many anti-inflammatory therapies.

Caption: Inhibition of the NF-κB pathway by the compound.

Modulation of Inflammatory Signaling Cascades

The anti-inflammatory effects of propenone derivatives are also linked to their ability to modulate signaling pathways such as the MAPK and Akt pathways, which are crucial for the production of pro-inflammatory cytokines[11].

Other Potential Biological Activities

Antimicrobial and Antifungal Activity

Pyrazine analogues of chalcones have demonstrated promising activity against various fungal strains and mycobacteria, including Trichophyton mentagrophytes and Mycobacterium tuberculosis[1][12]. The presence of electron-withdrawing groups on the phenyl ring of chalcones has been shown to enhance this activity[1].

Enzyme Inhibition

The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of enzymes. Analogues have been reported to inhibit tyrosinase, cyclooxygenases (COX-1 and COX-2), and various kinases[7][10][13]. The pyrazine moiety, in particular, is a common feature in many kinase inhibitors.

Antioxidant Properties

Pyrazine derivatives of chalcones have been investigated for their ability to scavenge free radicals and act as antioxidants[14][15]. This activity is attributed to the electronic properties of the chalcone backbone and the nature of the substituents on the aromatic rings.

Summary of Potential Biological Activities and Mechanisms

| Biological Activity | Putative Mechanism of Action | Key Molecular Targets | Supporting Evidence from Analogues |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of cell proliferation and survival pathways. | Caspases, MAPK, Akt, ELF3-MED23 | [4][5][10][11] |

| Anti-inflammatory | Inhibition of pro-inflammatory mediator production, modulation of inflammatory signaling. | iNOS, COX-2, NF-κB, MAPK, Akt | [6][7][11] |

| Antimicrobial | Disruption of microbial cell integrity or metabolic pathways. | Not fully elucidated for this class. | [1][12] |

| Enzyme Inhibition | Competitive or non-competitive inhibition of enzyme activity. | Tyrosinase, COX, various kinases | [7][10][13] |

| Antioxidant | Scavenging of reactive oxygen species. | Free radicals | [14][15] |

Conclusion and Future Directions

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related pyrazinyl and dimethylamino chalcone derivatives, it is highly probable that this compound possesses significant anticancer and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways such as apoptosis, NF-κB, MAPK, and Akt. Further direct investigation of this molecule is warranted to fully characterize its pharmacological profile and therapeutic potential. Future research should focus on in-depth in vitro and in vivo studies to confirm these putative mechanisms and to evaluate its efficacy and safety in relevant disease models.

References

-

Semantic Scholar. (n.d.). New chalcone-type compounds and 2-pyrazoline derivatives: synthesis and caspase-dependent anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic pathway for synthesis of pyrazole‐chalcone derivatives. Retrieved from [Link]

- Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e86381.

- Opletalová, V., et al. (2012). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 17(11), 13495–13515.

-

RSC Publishing. (n.d.). Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents. Retrieved from [Link]

-

French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]

-

PubMed. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Retrieved from [Link]

-

NIH. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

-

PubMed. (2002). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Retrieved from [Link]

-

eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. Retrieved from [Link]

-

NIH. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]

-

NIH. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]

-

PubMed Central. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Retrieved from [Link]

-

PubMed Central. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

PubMed. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Retrieved from [Link]

-

MDPI. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

-

MDPI. (2020). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Retrieved from [Link]

-

PubMed. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]

-

PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

PubMed. (1987). Some peculiar aspects of monoamine oxidase inhibition. Retrieved from [Link]

-

NIH. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Retrieved from [Link]

Sources

- 1. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New chalcone-type compounds and 2-pyrazoline derivatives: synthesis and caspase-dependent anticancer activity. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

This technical guide provides a comprehensive overview of the synthesis, biological activities, and synthetic utility of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. This molecule, belonging to the enaminone class of compounds, represents a versatile scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a subject of interest for researchers and drug development professionals exploring novel therapeutic agents.

Introduction to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a heterocyclic compound featuring a pyrazine ring linked to a propenone backbone, which is further substituted with a dimethylamino group. This arrangement classifies it as an enaminone, a functional group characterized by a conjugated system of an amine and a ketone connected by a double bond. Enaminones are known for their diverse chemical reactivity and significant biological properties.[1] The pyrazine moiety, a nitrogen-containing heterocycle, is a key structural component in numerous biologically active molecules and approved drugs, contributing to their pharmacological profiles.[2] The combination of the pyrazine ring and the enaminone functionality in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggests a high potential for a spectrum of biological activities.

Synthesis and Chemical Properties

The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is typically achieved through the condensation reaction of acetylpyrazine with a dimethylformamide dimethyl acetal (DMF-DMA).[3] This reaction is a common and efficient method for the preparation of enaminones from methyl ketones.

General Synthesis Protocol

The following protocol outlines a standard procedure for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one:

Materials:

-

Acetylpyrazine

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., toluene, xylene, or neat)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylpyrazine in a minimal amount of the chosen anhydrous solvent, or use it neat.

-

Add an excess of dimethylformamide dimethyl acetal (DMF-DMA) to the reaction mixture. Typically, a 1.5 to 3-fold molar excess of DMF-DMA is used.

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

dot graph "Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Acetylpyrazine [label="Acetylpyrazine"]; DMFDMA [label="DMF-DMA"]; Intermediate [label="Adduct Intermediate", shape=ellipse, style=dashed]; Product [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methanol [label="Methanol (byproduct)", shape=ellipse, style=dashed];

Acetylpyrazine -> Intermediate [label="+"]; DMFDMA -> Intermediate; Intermediate -> Product [label="- Methanol"]; Product -> Methanol [style=invis]; } Caption: Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

Biological Activity and Potential Mechanisms of Action

While specific biological data for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is not extensively documented in publicly available literature, the biological activities of the broader classes of pyrazinyl chalcones and enaminones provide strong indications of its potential therapeutic applications. These related compounds have demonstrated significant antimicrobial and antitumor activities.

Antimicrobial Activity

Pyrazine derivatives and enaminones have been reported to possess antibacterial and antifungal properties. The pyrazine ring is a known pharmacophore in antimicrobial agents, and the enaminone scaffold has been utilized in the synthesis of various antimicrobial compounds.[4][5] The mechanism of action for such compounds can be multifaceted, potentially involving the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Antitumor Activity

Numerous studies have highlighted the cytotoxic effects of pyrazine-containing compounds and enaminones against various cancer cell lines.[1][6] The planar structure of the propenone linker allows for potential intercalation with DNA, while the pyrazine and dimethylamino groups can engage in specific interactions with biological targets.

Potential Mechanisms of Antitumor Action:

-

Induction of Apoptosis: Many chalcone and enaminone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, thereby preventing cell proliferation.[6]

-

Enzyme Inhibition: Pyrazinyl and enaminone scaffolds can act as inhibitors of various kinases and other enzymes that are crucial for cancer cell survival and proliferation.

dot graph "Antitumor_Mechanism" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Compound [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell"]; Apoptosis [label="Apoptosis Induction"]; CellCycle [label="Cell Cycle Arrest (G2/M)"]; Enzyme [label="Enzyme Inhibition (e.g., Kinases)"]; Proliferation [label="Inhibition of Proliferation", shape=ellipse, style=dashed];

Compound -> Cell; Cell -> Apoptosis; Cell -> CellCycle; Cell -> Enzyme; Apoptosis -> Proliferation; CellCycle -> Proliferation; Enzyme -> Proliferation; } Caption: Plausible antitumor mechanisms of action.

Table 1: Biological Activities of Structurally Related Pyrazinyl and Enaminone Derivatives

| Compound/Derivative Class | Biological Activity | Cell Line/Organism | Reported IC50/MIC Values | Reference |

| Pyrazinyl Chalcone Analogs | Antimycobacterial | Mycobacterium tuberculosis | MIC ≥ 12.5 µg/mL | [7] |

| Pyrazinyl Chalcone Analogs | Antifungal | Trichophyton mentagrophytes | Moderate Activity | [7] |

| N-Arylpyrazole-containing enaminones | Cytotoxic | MCF-7 (Breast Cancer) | IC50 = 0.863 µ g/well | [1] |

| N-Arylpyrazole-containing enaminones | Cytotoxic | HEPG2 (Liver Cancer) | IC50 = 0.884 µ g/well | [1] |

| Pyrazolo[1,5-a]pyrimidines (from enaminones) | Cytotoxic | HOP-92 (Lung Cancer) | IC50 = 3.45 µM | [6] |

Utility as a Synthetic Intermediate

Beyond its potential biological activities, 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a valuable and versatile intermediate in organic synthesis. The enaminone moiety serves as a key building block for the construction of various heterocyclic systems, most notably pyrazoles and pyrimidines.[1][8]

Synthesis of Pyrazoles

The reaction of 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one with hydrazine or its derivatives provides a direct route to pyrazole-containing compounds. The reaction proceeds through a condensation-cyclization mechanism.

Protocol for Pyrazole Synthesis:

-

Dissolve 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting pyrazole derivative can be purified by recrystallization or column chromatography.

dot graph "Pyrazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

Enaminone [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one"]; Hydrazine [label="Hydrazine"]; Intermediate [label="Condensation Adduct", shape=ellipse, style=dashed]; Pyrazole [label="Pyrazinyl-substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimethylamine [label="Dimethylamine (byproduct)", shape=ellipse, style=dashed];

Enaminone -> Intermediate [label="+"]; Hydrazine -> Intermediate; Intermediate -> Pyrazole [label="- Dimethylamine"]; Pyrazole -> Dimethylamine [style=invis]; } Caption: Synthesis of pyrazoles from the enaminone precursor.

Synthesis of Pyrimidines

Similarly, 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be utilized to synthesize pyrimidine derivatives by reacting with amidines, guanidine, or urea. This transformation is a powerful tool for generating diverse pyrimidine libraries for biological screening.

Protocol for Pyrimidine Synthesis:

-

In a suitable solvent like ethanol or DMF, combine 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one with an appropriate amidine, guanidine, or urea derivative.

-

A base, such as potassium carbonate or sodium ethoxide, is often added to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, neutralize if necessary, and remove the solvent.

-

The pyrimidine product can be isolated and purified using standard techniques.

dot graph "Pyrimidine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Enaminone [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one"]; Amidine [label="Amidine/Guanidine/Urea"]; Intermediate [label="Cyclization Intermediate", shape=ellipse, style=dashed]; Pyrimidine [label="Pyrazinyl-substituted Pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimethylamine [label="Dimethylamine (byproduct)", shape=ellipse, style=dashed];

Enaminone -> Intermediate [label="+"]; Amidine -> Intermediate; Intermediate -> Pyrimidine [label="- Dimethylamine"]; Pyrimidine -> Dimethylamine [style=invis]; } Caption: Synthesis of pyrimidines from the enaminone precursor.

Conclusion and Future Perspectives

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a molecule of significant interest due to its accessible synthesis, versatile reactivity, and the promising biological activities suggested by its structural analogs. While direct biological data on this specific compound is limited, the established antimicrobial and antitumor properties of related pyrazinyl and enaminone compounds provide a strong rationale for its further investigation as a potential therapeutic agent. Furthermore, its utility as a synthetic intermediate for the construction of diverse heterocyclic scaffolds underscores its importance in medicinal chemistry and drug discovery programs. Future research should focus on the detailed biological evaluation of this compound to ascertain its specific cytotoxic and antimicrobial profiles and to elucidate its precise mechanisms of action.

References

-

Abel, et al. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 4(11), 4820-4826. [Link]

-

Al-Zahrani, F. M., et al. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(11), 2943. [Link]

-

Aziz, M. A., et al. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2011(10), 233-281. [Link]

-

Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry, 2019, 2467970. [Link]

-

Grygorenko, O. O., et al. (2019). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 9(55), 32052-32081. [Link]

-

Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]

-

Khadijah, M. A. (2011). Reaction of 3-acetyl-2H-benzo(g)chromen-2-one with DMF-DMA. Journal of Saudi Chemical Society, 15(2), 191-195. [Link]

-

Kumar, D., et al. (2011). Vilsmeier-Haack Reaction of Acetophenone Phenylhydrazones: A Facile Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes. Synthetic Communications, 41(1), 121-127. [Link]

-

Menegatti, R., et al. (2008). Synthesis and pharmacological activity of new 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5966-5975. [Link]

-

Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505. [Link]

-

Reddy, C. D., et al. (2008). Synthesis and antimicrobial activity of some new 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives. Acta Pharmaceutica, 58(2), 215-223. [Link]

-

Sheng, R., & Wan, J. (2020). I2/TBHP-Mediated Annulation of Sulfonyl Hydrazines and Enaminones: A Metal-Free Approach to 3-Functionalized Pyrazoles. Organic Letters, 22(15), 5935-5939. [Link]

-

Wan, J., & Liu, Y. (2021). Rh-Catalyzed Cascade Annulation of Alkynes, Enaminones, and Hydrazine Hydrochlorides for the Synthesis of Pyrazole Derivatives. Organic Letters, 23(1), 18-22. [Link]

-

Husseiny, E. M. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]

-

Ibrahim, M. N. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry, 6(S1), S49-S54. [Link]

-

Soleiman, H. A., et al. (2004). Synthesis of Pyrimidine and Pyrimidinethione. Africian Journal of Pure and Applied Sciences, 1(1), 1-10. [Link]

-

Fadda, A. A., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]

-

Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-817. [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

-

Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(8), 1029-1052. [Link]

-

Opletalová, V., et al. (2006). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 11(12), 1013-1025. [Link]

-

Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. [Link]

-

Zhang, Y., et al. (2018). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 24(5), 523-530. [Link]

- Beecham Group PLC. (1981). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

- Beecham Group PLC. (1983). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

-

Al-Issa, S. A. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry, 67(5), 231-241. [Link]

-

Ishida, J., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 53(2), 153-163. [Link]

-

Wang, Y., et al. (2020). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules, 25(18), 4243. [Link]

-

El-Sayed, N. N. E. (2012). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Applied Chemistry, 1(4), 28-39. [Link]

-

Reddy, C. S., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]

Sources

- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. turkjps.org [turkjps.org]

- 6. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

An In-depth Technical Guide on 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a molecule of significant interest at the confluence of enaminone chemistry and pyrazine-based pharmacophores. While specific literature on this compound is emerging, its structural motifs suggest a rich potential for applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a comprehensive overview of its projected synthesis, chemical reactivity, and potential biological activities, drawing upon the well-established principles of its constituent chemical classes. We will explore its promise as a versatile synthetic intermediate and a candidate for therapeutic development, offering a forward-looking perspective for researchers in the field.

Introduction: The Convergence of Two Potent Pharmacophores

The enaminone scaffold, characterized by the N-C=C-C=O conjugated system, is a cornerstone in modern organic synthesis and drug discovery.[1] This versatile functional group offers a unique blend of nucleophilic and electrophilic reactivity, making it an invaluable building block for a diverse array of heterocyclic compounds.[2] Enaminones are recognized as key structural motifs in numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1]

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is another privileged structure in medicinal chemistry.[3][4] Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with their mechanisms of action often involving intricate interactions with key cellular pathways.[1][5][6] The incorporation of a pyrazine moiety into a molecular framework can profoundly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, with CAS number 111781-53-4, represents a fascinating amalgamation of these two pharmacophores.[7][8][9][10][11] This guide will delve into the projected synthetic routes, chemical behavior, and, most importantly, the untapped therapeutic potential of this intriguing molecule.

Synthesis and Structural Characterization

While specific laboratory preparations for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one are not extensively documented in peer-reviewed literature, its synthesis can be reliably predicted based on established methodologies for enaminone formation. The most probable and efficient route involves the condensation of 2-acetylpyrazine with a dimethylformamide-derived reagent.

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is the reaction of 2-acetylpyrazine with dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol:

-

Reaction Setup: To a solution of 2-acetylpyrazine (1.0 eq) in an appropriate solvent such as toluene or xylene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

Causality of Experimental Choices:

-

DMF-DMA: This reagent serves as both a source of the dimethylaminomethylene group and a dehydrating agent, driving the condensation reaction to completion.

-

Solvent: High-boiling aprotic solvents like toluene or xylene are typically used to facilitate the removal of the methanol byproduct, thereby shifting the equilibrium towards the product.

-

Purification: Recrystallization is often sufficient for obtaining a highly pure product, leveraging the crystalline nature of many enaminones. Column chromatography provides an alternative for achieving high purity if recrystallization is not effective.

Caption: Proposed synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

Predicted Spectral Characteristics

Based on data from analogous compounds, the following spectral characteristics can be anticipated for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one:

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the dimethylamino protons (singlet, ~3.0-3.3 ppm), vinylic protons (doublets, ~5.5-6.0 ppm and ~7.5-8.0 ppm with coupling constant indicative of trans geometry), and pyrazine ring protons (multiplets, ~8.5-9.0 ppm). |

| ¹³C NMR | Resonances for the dimethylamino carbons, the enamine double bond carbons, the carbonyl carbon (~180-190 ppm), and the pyrazine ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (~1640-1660 cm⁻¹), C=C stretching of the enamine system, and C-N stretching. The position of the carbonyl absorption is shifted to a lower wavenumber due to conjugation with the enamine system. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (C₉H₁₁N₃O, MW: 177.20 g/mol ).[9] Fragmentation patterns would likely involve cleavage of the dimethylamino group and fragmentation of the pyrazine ring. |

Chemical Reactivity: A Versatile Synthetic Intermediate

The enaminone moiety in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one imparts a rich and versatile reactivity profile. The conjugated system allows it to act as both a nucleophile and an electrophile, making it a valuable precursor for the synthesis of more complex heterocyclic systems.[2]

Nucleophilic and Electrophilic Sites

The electron-donating dimethylamino group increases the electron density of the β-carbon, making it a potent nucleophile.[12][13] Conversely, the carbonyl group withdraws electron density, rendering the α-carbon and the carbonyl carbon electrophilic.[14]

Caption: Nucleophilic and electrophilic sites in the enaminone scaffold.

Reactions with Nucleophiles

The dimethylamino group is a good leaving group, especially after protonation or coordination to a Lewis acid. This allows for facile reaction with various nucleophiles at the β-position. For instance, reaction with other amines, hydrazines, or active methylene compounds can lead to the formation of pyrimidines, pyrazoles, and pyridines, respectively.[15]

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Reaction Setup: Dissolve 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Addition of Nucleophile: Add hydrazine hydrate (1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the corresponding pyrazolyl-pyrazine derivative.

Reactions with Electrophiles

The nucleophilic β-carbon can react with a range of electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents.[16] This reactivity allows for the further functionalization of the molecule.

Predicted Biological Activities and Therapeutic Potential

The combination of the pyrazine ring and the enaminone scaffold strongly suggests that 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one and its derivatives could possess significant biological activities, particularly in the realms of oncology and immunology.

Anticancer Potential

Numerous pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][4][5][6] The enaminone moiety is also a well-known pharmacophore in many anticancer agents.[15]

Potential Mechanisms of Action:

-

Kinase Inhibition: The pyrazine ring is a common feature in many kinase inhibitors. It is plausible that 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one could target protein kinases involved in cancer cell proliferation and survival, such as those in the MAPK and PI3K/Akt pathways.

-

DNA Intercalation: The planar structure of the pyrazinyl-propenone core might allow for intercalation into DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[15]

-

Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

Caption: Potential anticancer mechanisms of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.

Anti-inflammatory Activity

Enaminones have been reported to possess significant anti-inflammatory properties.[17][18] This activity is often attributed to their ability to modulate key inflammatory pathways.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: The compound could suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting signaling pathways like NF-κB and MAPKs.[19][20]

-

Modulation of Inflammatory Enzymes: It may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators.

-

Activation of Anti-inflammatory Pathways: Some compounds with similar structural features have been shown to activate the Nrf2/HO-1 pathway, which plays a critical role in resolving inflammation and protecting against oxidative stress.[20]

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Future Directions and Conclusion

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one stands as a promising yet underexplored molecule with significant potential in drug discovery. Its straightforward synthesis, versatile reactivity, and the combined pharmacological promise of its enaminone and pyrazine components make it an attractive target for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive spectral and crystallographic characterization.

-

In-depth Biological Evaluation: Systematic screening for its anticancer and anti-inflammatory activities against a panel of cancer cell lines and in relevant cellular models of inflammation.

-

Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates to understand the basis of its biological effects.

-

Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize its therapeutic properties.

References

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link][1][5][6]

-

Master Organic Chemistry. (2025). Enamines. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Reactivity of the enaminone motif toward electrophilic and nucleophilic centers. Retrieved from [Link][2]

-

Reagentia. (n.d.). 3-(DIMETHYLAMINO)-1-(2-PYRAZINYL)-2-PROPEN-1-ONE (1 x 250 mg). Retrieved from [Link][7]

-

ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link][16]

-

PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link][4]

-

ResearchGate. (n.d.). The nucleophile and electrophilic sites of enaminones. Retrieved from [Link][14]

-

Sunway Pharm Ltd. (n.d.). 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central. Retrieved from [Link][15]

-

Stevens, E. (2019). nucleophilicity of enamines [Video]. YouTube. [Link][13]

-

PubMed. (2009). Anti-inflammatory and immunosuppressive effects of the enaminone E121. Retrieved from [Link][17]

-

PubMed. (2024). Anti-inflammatory effect of a novel piperazino-enaminone delivered by liposomes in a mouse model of hemophilic arthropathy. Retrieved from [Link][18]

-

PubMed. (2022). Harmine Inhibits Multiple TLR-Induced Inflammatory Expression through Modulation of NF-κB p65, JNK, and STAT1. Retrieved from [Link][19]

-

PubMed Central. (2021). Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia. Retrieved from [Link][20]

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 3-(DIMETHYLAMINO)-1-(2-PYRAZINYL)-2-PROPEN-1-ONE (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. scbt.com [scbt.com]

- 9. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. ministryofmaterial.com [ministryofmaterial.com]

- 11. eontrading.uk [eontrading.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Anti-inflammatory and immunosuppressive effects of the enaminone E121 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effect of a novel piperazino-enaminone delivered by liposomes in a mouse model of hemophilic arthropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a robust framework for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide serves as an expert-level predictive analysis, empowering researchers with the foundational knowledge for its identification and structural confirmation.

Introduction and Molecular Structure

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated with a carbonyl group through a carbon-carbon double bond. This structural motif results in significant electronic delocalization, influencing the molecule's chemical reactivity and spectroscopic properties. The pyrazinyl moiety, a nitrogen-containing aromatic heterocycle, further contributes to the electronic landscape and provides characteristic spectroscopic signatures. Understanding the interplay between these functional groups is crucial for the unambiguous interpretation of spectral data.

The synthesis of similar pyrazinyl chalcone-like compounds has been achieved through Claisen-Schmidt condensation of an appropriate acetylpyrazine with an aldehyde.[1] For the title compound, a plausible synthetic route involves the condensation of acetylpyrazine with dimethylformamide dimethyl acetal (DMF-DMA).

To facilitate the discussion of spectroscopic data, the following molecular structure and numbering scheme will be used:

Caption: Molecular structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one with atom numbering.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.70 | d | ~12.5 |

| H-3 | 5.70 - 5.90 | d | ~12.5 |

| N(CH₃)₂ | 2.90 - 3.10 | s | - |

| Pyrazinyl-H | 8.50 - 9.20 | m | - |

Interpretation:

The ¹H NMR spectrum is expected to be highly informative. The two vinyl protons, H-2 and H-3, of the propenone backbone will appear as doublets due to their coupling. The large coupling constant (J ≈ 12.5 Hz) is indicative of a trans configuration, which is the more stable isomer. The significant downfield shift of H-2 is attributed to the deshielding effect of the adjacent carbonyl group. Conversely, H-3 is shifted upfield due to the electron-donating effect of the dimethylamino group.

The six protons of the two methyl groups on the nitrogen atom are expected to appear as a single sharp singlet in the range of 2.90-3.10 ppm. The equivalence of these protons is due to free rotation around the C-N bond.

The pyrazinyl ring protons will exhibit signals in the aromatic region, typically between 8.50 and 9.20 ppm. The exact chemical shifts and multiplicities will depend on their positions on the ring and the coupling between them. Based on the structure, three distinct signals are expected for the pyrazinyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy